molecular formula C13H19NO3 B043872 tert-Butyl (2-hydroxyethyl)phenylcarbamate CAS No. 121492-10-2

tert-Butyl (2-hydroxyethyl)phenylcarbamate

Cat. No. B043872
M. Wt: 237.29 g/mol
InChI Key: GYRDREFSISCMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl (2-hydroxyethyl)phenylcarbamate involves the preparation from aldehydes and tert-butyl N-hydroxycarbamate in a methanol-water mixture using sodium benzenesulfinate and formic acid. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).

Molecular Structure Analysis

The molecular structure of related tert-butyl phenylcarbamate derivatives has been elucidated through various spectroscopic and crystallographic methods. These studies reveal the intricate hydrogen bonding and molecular orientation that underpin the compound's reactivity and physical properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl (2-hydroxyethyl)phenylcarbamate undergoes enzymatic kinetic resolution via lipase-catalyzed transesterification, leading to optically pure enantiomers. This showcases the compound's chiral potential in synthesis. Furthermore, the compound can be easily transformed into corresponding aminophenylethanols, highlighting its versatility (Piovan et al., 2011).

Scientific Research Applications

Results and Outcomes

The enzymatic process exhibits excellent enantioselectivity, with an enantiomeric excess (E) value greater than 200 . The resulting ®- and (S)-enantiomers can be further transformed into corresponding ®- and (S)-1-(2-aminophenyl)ethanols .

Scientific Field: Medicinal Chemistry

Experimental Procedures

Results and Outcomes: The synthesized organoselenanes and organotelluranes exhibit significant inhibitory activity against the targeted enzymes, demonstrating their potential as therapeutic agents .

Scientific Field: Biochemistry

Experimental Procedures

Results and Outcomes: The use of these enantiomers helps in elucidating the mechanisms of enzyme action and the role of chirality in biological systems .

Scientific Field: Environmental Chemistry

Experimental Procedures

Results and Outcomes: The developed chiral selectors enable the effective separation of enantiomeric pollutants, providing a powerful tool for environmental monitoring and analysis .

Scientific Field: Agricultural Chemistry

Experimental Procedures

Results and Outcomes: The resulting chiral agrochemicals show improved selectivity and potency, leading to more sustainable agricultural practices .

Scientific Field: Materials Science

Experimental Procedures

Results and Outcomes: The chiral materials exhibit properties such as circular dichroism and optical rotation, which have applications in areas like photonics and sensor technology .

Scientific Field: Pharmacology

Experimental Procedures

Results and Outcomes: The synthesized derivatives have been evaluated for in vivo anti-inflammatory activity, showing promising results with percentage inhibition values ranging from 39.021% to 54.239%, comparable to standard drugs like indomethacin .

Scientific Field: Analytical Chemistry

Experimental Procedures

Scientific Field: Chemical Synthesis

Experimental Procedures

Results and Outcomes: The methodologies developed using this compound have led to the efficient synthesis of chiral molecules, which are important in pharmaceuticals and materials science .

Scientific Field: Environmental Science

Experimental Procedures

Results and Outcomes: Preliminary results suggest that tert-Butyl (2-hydroxyethyl)phenylcarbamate could play a role in enhancing the efficiency of bioremediation processes .

Scientific Field: Material Science

Experimental Procedures

Results and Outcomes: The resulting materials exhibit novel properties that could be exploited in various technological applications, such as smart coatings and sensors .

Scientific Field: Bioorganic Chemistry

Experimental Procedures

Results and Outcomes: These studies provide insights into the stereochemical requirements of enzymes and contribute to the design of more efficient biocatalysts .

Scientific Field: Nanotechnology

Experimental Procedures

Results and Outcomes: The chiral nanoparticles exhibit unique optical properties and enhanced interaction with biological molecules, which could be beneficial for targeted drug delivery and imaging .

Scientific Field: Polymer Chemistry

Experimental Procedures

Results and Outcomes: The resulting chiral polymers are capable of catalyzing reactions with high enantioselectivity or acting as sensors that can distinguish between enantiomers of other compounds .

Scientific Field: Supramolecular Chemistry

Experimental Procedures

Results and Outcomes: The supramolecular assemblies exhibit chiral recognition abilities and can be used to create materials that have the capacity to self-repair after damage .

Scientific Field: Quantum Chemistry

Experimental Procedures

Results and Outcomes: The studies provide insights into the quantum behavior of chiral molecules and their potential application in quantum information processing .

Scientific Field: Green Chemistry

Experimental Procedures

Results and Outcomes: The green synthetic methods developed using this compound lead to the production of valuable chiral molecules with reduced environmental impact .

Scientific Field: Computational Biology

Experimental Procedures

Results and Outcomes: The computational studies help in understanding the molecular basis of ligand binding and contribute to the rational design of new therapeutic agents .

Future Directions

The future directions of “tert-Butyl (2-hydroxyethyl)phenylcarbamate” research could involve its use as a key intermediate in the synthesis of chiral organoselenanes and organotelluranes . The chiral building blocks could be applied as advanced synthetic intermediates of organotelluranes and organoselenanes .

properties

IUPAC Name

tert-butyl N-(2-hydroxyethyl)-N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(9-10-15)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRDREFSISCMKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10640996
Record name tert-Butyl (2-hydroxyethyl)phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (2-hydroxyethyl)phenylcarbamate

CAS RN

121492-10-2
Record name 1,1-Dimethylethyl N-(2-hydroxyethyl)-N-phenylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121492-10-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (2-hydroxyethyl)phenylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10640996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a THF solution containing 0.30 g of lithium borohydride, 1.30 g of N-(tert-butoxycarbonyl)phenylglycine methyl ester was added under ice cooling. To the resultant solution, methanol was added dropwise under ice cooling and stirred overnight at room temperature. Water was added to the reaction mixture, extracted with ethyl acetate. The organic layer was washed with water and saturated sodium chloride aqueous solution, successively, and dried over anhydrous sodium sulfate. The dried solution was evaporated under reduced pressure and the obtained residue was subjected to a silica gel column chromatography (hexane:ether=1:1) to give 0.41 g of the title compound.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
1.3 g
Type
reactant
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.